molecular formula C15H12N2O5 B12464766 2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-4-nitrophenol

2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-4-nitrophenol

Cat. No.: B12464766
M. Wt: 300.27 g/mol
InChI Key: ANWHFOMRVRAHSU-UHFFFAOYSA-N
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Description

2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-4-nitrophenol is a complex organic compound characterized by its unique structure, which includes a benzodioxin ring and a nitrophenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-4-nitrophenol typically involves the condensation of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-nitrosalicylaldehyde under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-4-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The nitrophenol group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-4-nitrophenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-4-nitrophenol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-4-aminophenol
  • 2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-4-chlorophenol

Uniqueness

2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-4-nitrophenol is unique due to the presence of both a benzodioxin ring and a nitrophenol group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H12N2O5

Molecular Weight

300.27 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yliminomethyl)-4-nitrophenol

InChI

InChI=1S/C15H12N2O5/c18-13-3-2-12(17(19)20)7-10(13)9-16-11-1-4-14-15(8-11)22-6-5-21-14/h1-4,7-9,18H,5-6H2

InChI Key

ANWHFOMRVRAHSU-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N=CC3=C(C=CC(=C3)[N+](=O)[O-])O

Origin of Product

United States

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